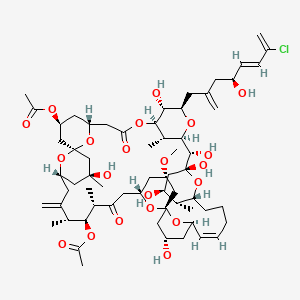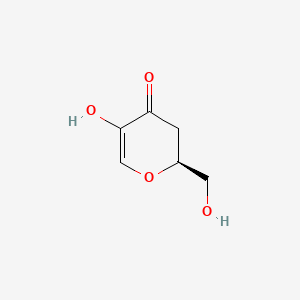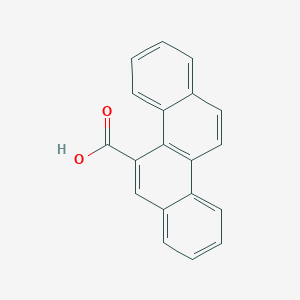
5-Chrysenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chrysenecarboxylate is a carbopolycyclic compound.
Wissenschaftliche Forschungsanwendungen
DNA Research and Amplification
5-Chrysenecarboxylate and related compounds have been utilized in DNA research. One study demonstrates the use of benzene-1,3,5-triacetic acid (BTA) for attaching aminated DNA on glass surfaces, facilitating DNA colony amplification. This method aids in forming dense arrays of DNA colonies, crucial for genomic studies (Fedurco et al., 2006).
Environmental Contaminant Degradation
Research has also focused on chrysene degradation, a significant environmental concern due to its carcinogenic properties. Studies show that certain microbial strains can effectively degrade chrysene, a high molecular weight polycyclic aromatic hydrocarbon. This has implications for bioremediation of contaminated environments (Vaidya et al., 2018).
Metal-Organic Frameworks (MOFs)
Chrysene derivatives, including 5-Chrysenecarboxylate, have been investigated for use in creating Metal-Organic Frameworks (MOFs). These frameworks are critical for various applications, including gas storage and catalysis. One study elaborates on the design of pore size and functionality in MOFs, highlighting their potential in methane storage and other applications (Eddaoudi et al., 2002).
Optical and Electronic Applications
Compounds derived from chrysene, such as chrysene chromophores, have been explored for their potential in emitting ultra-deep-blue light. These compounds are significant for developing materials for organic light-emitting diode (OLED) technologies (Shin et al., 2016).
Supramolecular Chemistry
Chrysene derivatives are also important in supramolecular chemistry. Benzene-1,3,5-tricarboxamide (BTA), related to 5-Chrysenecarboxylate, is utilized in applications ranging from nanotechnology to polymer processing due to its ability to form stable, nanometer-sized structures (Cantekin et al., 2012).
Eigenschaften
CAS-Nummer |
68723-48-8 |
|---|---|
Produktname |
5-Chrysenecarboxylate |
Molekularformel |
C19H12O2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
chrysene-5-carboxylic acid |
InChI |
InChI=1S/C19H12O2/c20-19(21)17-11-13-6-2-3-7-14(13)16-10-9-12-5-1-4-8-15(12)18(16)17/h1-11H,(H,20,21) |
InChI-Schlüssel |
IWNPACVXSUBITM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



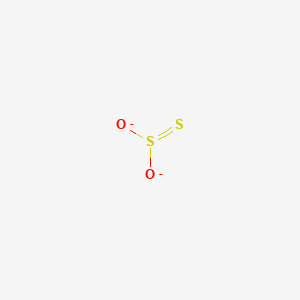
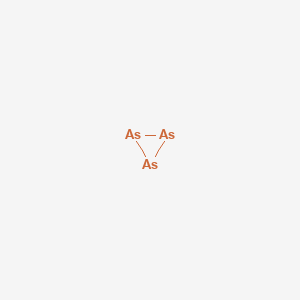
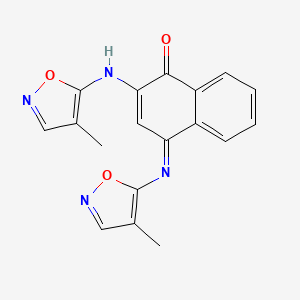
![6-Chloro-2-[N'-(2-nitro-benzylidene)-hydrazino]-pyrimidin-4-ylamine](/img/structure/B1241965.png)
![N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B1241966.png)
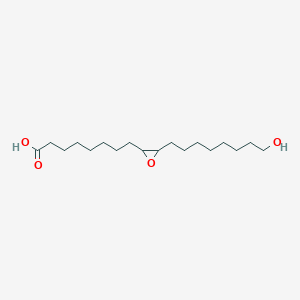
![4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenyl hydrogen sulfate](/img/structure/B1241971.png)
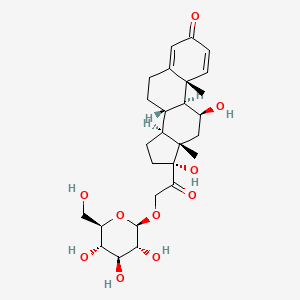
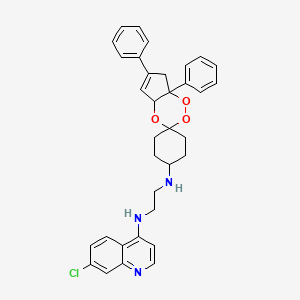
![5-[3-(2-Bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1241974.png)
![4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B1241975.png)
phosphinyl]acetyl]-, (4S)-](/img/structure/B1241978.png)
